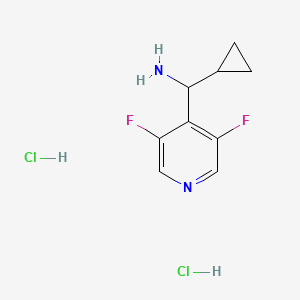
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C9H11ClF2N2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclopropyl group and a difluoropyridinyl moiety.
Métodos De Preparación
The synthesis of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of cyclopropyl bromide with a suitable nucleophile.
Introduction of the difluoropyridinyl moiety: This step involves the reaction of a pyridine derivative with fluorinating agents to introduce the fluorine atoms at the desired positions.
Coupling of the cyclopropyl and difluoropyridinyl groups: This step typically involves the use of coupling reagents such as palladium catalysts to form the desired compound.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Análisis De Reacciones Químicas
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents for introducing fluorine atoms, and strong acids or bases for hydrolysis reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. These interactions can result in various physiological effects, including changes in mood, cognition, and behavior.
Comparación Con Compuestos Similares
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE can be compared with other similar compounds, such as:
1-CYCLOPROPYL-1-(3,5-DICHLOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE: This compound has chlorine atoms instead of fluorine atoms, resulting in different chemical and biological properties.
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)ETHANAMINE DIHYDROCHLORIDE: This compound has an ethyl group instead of a methylene group, leading to differences in reactivity and stability.
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANOL: This compound has a hydroxyl group instead of an amine group, resulting in different chemical and biological properties.
The uniqueness of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H12Cl2F2N2 |
|---|---|
Peso molecular |
257.10 g/mol |
Nombre IUPAC |
cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H |
Clave InChI |
JAVJIXZSTACSSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)

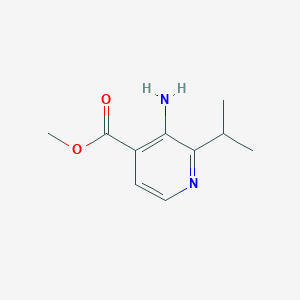
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)

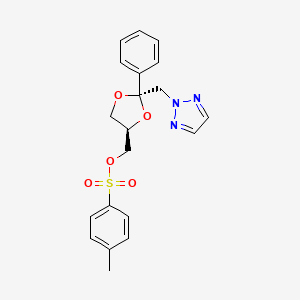
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
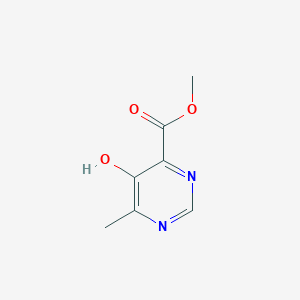
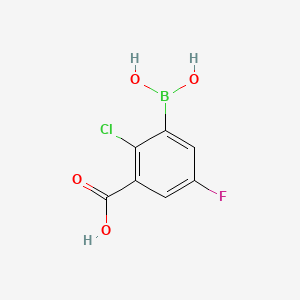
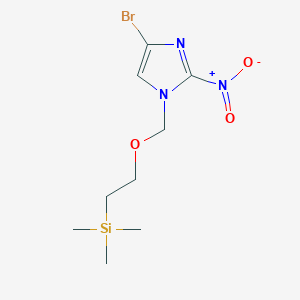
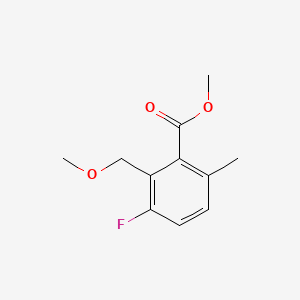
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
